
7-Fluoroquinoxaline-6-carboxylic acid
Übersicht
Beschreibung
7-Fluoroquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. The incorporation of a fluorine atom at the 7th position and a carboxylic acid group at the 6th position enhances its chemical and biological properties, making it a compound of significant interest in various fields of research.
Wirkmechanismus
Target of Action
It’s structurally related to fluoroquinolones , a class of compounds known for their antibacterial properties. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication .
Mode of Action
Fluoroquinolones inhibit bacterial DNA gyrase, preventing DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
Fluoroquinolones, which are structurally related, interfere with the dna replication pathway in bacteria by inhibiting dna gyrase .
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations . They exhibit enhanced penetration ability through cell membranes .
Result of Action
Based on the effects of fluoroquinolones, we can infer that it might lead to the inhibition of bacterial dna replication, resulting in bacterial cell death .
Action Environment
The activity of fluoroquinolones can be influenced by factors such as ph, presence of divalent cations, and bacterial resistance mechanisms .
Biochemische Analyse
Biochemical Properties
7-Fluoroquinoxaline-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme essential for DNA replication in bacteria . The compound inhibits the activity of DNA-gyrase, leading to the disruption of bacterial DNA replication and ultimately causing bacterial cell death. This interaction is particularly significant in the development of antibacterial agents.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting bacterial DNA-gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism in bacterial cells. The compound’s ability to penetrate cell membranes enhances its effectiveness in targeting bacterial cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the DNA-gyrase enzyme. This binding interaction inhibits the enzyme’s activity, preventing the replication of bacterial DNA . The compound’s fluorine atom at position 6 enhances its binding affinity to the enzyme, making it a potent inhibitor. Additionally, the compound may induce changes in gene expression by disrupting the normal functioning of bacterial DNA replication machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to adaptive responses in bacterial cells, potentially affecting the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial DNA-gyrase, leading to the suppression of bacterial growth . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to host tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as flavin monooxygenase and aldehyde oxidase, which play roles in its metabolism . These interactions may affect the compound’s metabolic flux and metabolite levels, influencing its overall biochemical activity. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites for excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to penetrate cell membranes and accumulate in bacterial cells enhances its antibacterial activity. Additionally, the compound may interact with efflux pumps, which can affect its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on DNA-gyrase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable fluorinated dicarbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: The compound can be reduced to form 7-fluoroquinoxaline-6-alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
- Oxidation products include quinoxaline-6,7-dicarboxylic acid.
- Reduction products include 7-fluoroquinoxaline-6-alcohol.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
7-Fluoroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It is explored for its potential in treating bacterial infections due to its ability to inhibit bacterial DNA-gyrase.
Industry: The compound is used in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoroquinoxaline-7-carboxylic acid
- 7-Chloroquinoxaline-6-carboxylic acid
- 7-Bromoquinoxaline-6-carboxylic acid
Uniqueness: 7-Fluoroquinoxaline-6-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which enhances its lipophilicity and ability to penetrate bacterial cell membranes. This makes it more effective in inhibiting bacterial DNA-gyrase compared to its chloro and bromo analogs .
Eigenschaften
IUPAC Name |
7-fluoroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYELNVZVWUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
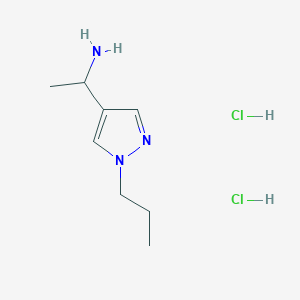
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
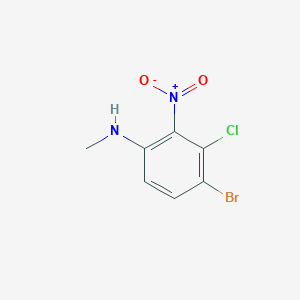


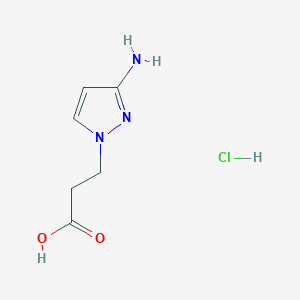


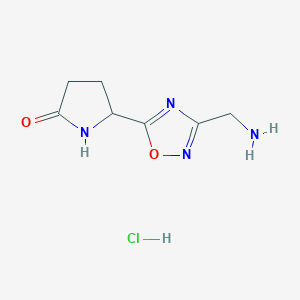

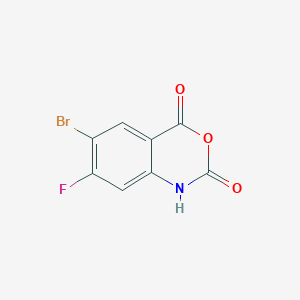
![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)

